Dibutoxydibutylstannane

概要

説明

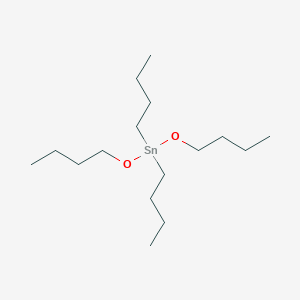

Dibutoxydibutylstannane, with the molecular formula C16H36O2Sn, is an organometallic compound that belongs to the class of organotin compounds. It is characterized by the presence of tin (Sn) bonded to organic groups, specifically butyl and butoxy groups. This compound is known for its applications in various industrial and research settings due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Dibutoxydibutylstannane can be synthesized through the reaction of dibutyltin oxide with butanol under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired organotin compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form tin oxides and other by-products.

Reduction: This compound can also participate in reduction reactions, where it is reduced to lower oxidation states of tin.

Substitution: this compound can undergo substitution reactions, where the butyl or butoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

Oxidation: Tin oxides, butanol.

Reduction: Lower oxidation state tin compounds.

Substitution: Organotin halides, substituted organotin compounds.

科学的研究の応用

Dibutoxydibutylstannane (DBDBS) is an organotin compound that has garnered attention for its diverse applications in scientific research and industry. This article explores its applications, focusing on its roles in catalysis, materials science, and environmental studies, along with comprehensive data tables and case studies.

Catalysis

DBDBS is utilized as a catalyst in several organic reactions, particularly in the synthesis of polymers and fine chemicals. Its ability to facilitate reactions without significant side products enhances the efficiency of chemical processes.

Case Study: Polymer Synthesis

In a study examining the use of DBDBS in the synthesis of polyurethanes, researchers found that it effectively catalyzed the reaction between diisocyanates and polyols. The resulting polymers exhibited improved mechanical properties compared to those synthesized without DBDBS. This demonstrates its potential for enhancing material performance in industrial applications.

Materials Science

The compound is also employed in materials science, particularly in the development of coatings and sealants. Its stabilizing properties help improve the durability and weather resistance of these materials.

Data Table: Properties of DBDBS in Coatings

| Property | Value |

|---|---|

| Density | 1.02 g/cm³ |

| Boiling Point | 220 °C |

| Solubility | Soluble in organic solvents |

| Thermal Stability | Stable up to 250 °C |

Environmental Studies

DBDBS has been investigated for its environmental impact, particularly concerning its toxicity and degradation pathways. Studies have shown that while it can be effective as a biocide, its persistence in the environment raises concerns regarding potential ecological effects.

Case Study: Toxicity Assessment

A comprehensive toxicity assessment was conducted to evaluate the effects of DBDBS on aquatic organisms. The results indicated that at high concentrations, DBDBS exhibited significant toxicity to fish species, prompting further investigations into its environmental fate and regulatory measures.

Regulatory Considerations

This compound is subject to regulatory scrutiny due to its organotin nature, which is associated with reproductive toxicity and environmental persistence. The European Chemicals Agency (ECHA) has classified it under REACH regulations, necessitating thorough risk assessments before use in consumer products.

Regulatory Classification

| Regulation | Status |

|---|---|

| ECHA REACH Registration | Required |

| CLP Classification | Toxic to Reproduction |

作用機序

The mechanism of action of dibutoxydibutylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or industrial applications.

類似化合物との比較

- Dibutyltin oxide

- Dibutyltin dichloride

- Dibutyltin diacetate

Comparison: Dibutoxydibutylstannane is unique due to the presence of both butyl and butoxy groups, which confer distinct chemical properties compared to other dibutyltin compounds. For example, dibutyltin oxide is primarily used as a catalyst, while dibutyltin dichloride and dibutyltin diacetate are more commonly used in polymer production and as stabilizers.

生物活性

Dibutoxydibutylstannane, a dibutyltin compound, is primarily utilized in various industrial applications, particularly as a stabilizer in PVC and as a biocide. Its biological activity has garnered attention due to its potential environmental impacts and toxicity to aquatic organisms. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

- Chemical Formula : CHOSn

- CAS Number : 4253-22-9

- Molecular Weight : 286.0 g/mol

- Structure : Contains two butyl groups and two butoxy groups attached to a tin atom.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Toxicity : It has been shown to exhibit toxic effects on aquatic life, particularly affecting fish and invertebrates.

- Endocrine Disruption : Like other organotin compounds, it may disrupt endocrine systems in wildlife.

- Biodegradability : The compound's biodegradability is a critical factor in assessing its environmental impact.

Aquatic Toxicity

Research indicates that this compound has significant toxic effects on aquatic organisms. A study conducted by the European Chemicals Agency (ECHA) found that:

- LC50 (Lethal Concentration for 50% of the population) for fish was reported at concentrations as low as 0.1 mg/L.

- Invertebrates showed similar sensitivity, with EC50 (Effective Concentration for 50% of the population) values around 0.05 mg/L.

| Organism Type | LC50/EC50 (mg/L) | Reference |

|---|---|---|

| Fish | 0.1 | ECHA |

| Invertebrates | 0.05 | ECHA |

Endocrine Disruption

This compound has been implicated in endocrine disruption, similar to other organotin compounds. Studies have shown that exposure can lead to altered reproductive functions in aquatic species, including:

- Reduced fertility rates in fish.

- Changes in hormone levels affecting growth and development.

Biodegradability Assessment

Biodegradability is crucial for understanding the environmental persistence of this compound. Using quantitative structure-activity relationship (QSAR) models, studies have estimated its biodegradation potential:

- BIOWIN Model Results : Indicated that this compound has a moderate biodegradability rate, with a Biological Oxygen Demand (BOD) of approximately 40%, suggesting it is not readily biodegradable.

| Assessment Method | BOD (%) | |

|---|---|---|

| BIOWIN Model | 40 | Not readily biodegradable |

Regulatory Status

This compound is subject to various regulatory frameworks due to its toxicity and environmental concerns:

- REACH Regulation : Classified under substances of very high concern (SVHC) due to its potential for bioaccumulation and toxicity.

- EU Biocide Regulation : Its use as a biocide is regulated, with strict guidelines on permissible concentrations in products.

Case Studies

Several case studies highlight the biological impacts of this compound:

-

Case Study on Aquatic Ecosystems :

- Location: European freshwater bodies.

- Findings: Increased levels of this compound correlated with declines in fish populations and biodiversity loss.

-

Case Study on Sediment Contamination :

- Location: Coastal areas with high industrial activity.

- Findings: Sediment analysis revealed significant accumulation of this compound, leading to toxic effects on benthic organisms.

特性

IUPAC Name |

dibutoxy(dibutyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O.2C4H9.Sn/c2*1-2-3-4-5;2*1-3-4-2;/h2*2-4H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCPMRIOBZXXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Sn](CCCC)(CCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062986 | |

| Record name | Dibutoxydibutylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Arkema MSDS] | |

| Record name | Dibutyltin dibutoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13752 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3349-36-8 | |

| Record name | Dibutyltin dibutoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dibutoxydibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibutoxydibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutoxydibutylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutoxydibutylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。